An In-Depth Technical Guide to Ethyl 1-benzylazetidine-2-carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 1-benzylazetidine-2-carboxylate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 1-benzylazetidine-2-carboxylate, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document is structured to deliver not just data, but also field-proven insights into the practical utility and scientific context of this compound.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of rigidity and metabolic stability, making it a privileged scaffold in the design of novel therapeutics. Ethyl 1-benzylazetidine-2-carboxylate serves as a valuable derivative, offering a versatile platform for the synthesis of more complex and biologically active molecules. The N-benzyl group provides stability and can influence pharmacokinetic properties, while the ethyl ester at the 2-position offers a convenient handle for further chemical elaboration.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of Ethyl 1-benzylazetidine-2-carboxylate.
| Property | Value | Source |
| Chemical Name | Ethyl 1-benzylazetidine-2-carboxylate | - |
| CAS Number | 54773-11-4 | [2] |
| Molecular Formula | C₁₃H₁₇NO₂ | [2] |
| Molecular Weight | 219.28 g/mol | [2] |
| Predicted Boiling Point | 290.1 ± 33.0 °C at 760 mmHg | N/A |
| Predicted Density | 1.1 ± 0.1 g/cm³ | N/A |
| Predicted Flash Point | 103.7 ± 16.3 °C | N/A |
| Appearance | Expected to be a colorless to pale yellow oil | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | N/A |
| Stability | Stable under standard laboratory conditions. The N-benzyl group is generally stable but can be removed under hydrogenolysis conditions. The ester is susceptible to hydrolysis under acidic or basic conditions. | N/A |
Synthesis Methodology: N-Benzylation of Ethyl Azetidine-2-carboxylate
The synthesis of Ethyl 1-benzylazetidine-2-carboxylate is most directly achieved through the N-alkylation of ethyl azetidine-2-carboxylate with a suitable benzylating agent. This reaction is a cornerstone of amine chemistry and is highly reliable for preparing N-substituted amines.
Rationale behind the Experimental Design
The chosen synthetic strategy involves the nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic benzylic carbon of benzyl bromide. The selection of a non-nucleophilic base, such as potassium carbonate or triethylamine, is critical. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is employed to dissolve the reactants and facilitate the SN2 reaction. The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Detailed Experimental Protocol
Materials:
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Ethyl azetidine-2-carboxylate
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Benzyl bromide
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Potassium carbonate (anhydrous)
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Acetonitrile (anhydrous)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a solution of ethyl azetidine-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
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Stir the suspension vigorously at room temperature for 15 minutes.
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Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the pure Ethyl 1-benzylazetidine-2-carboxylate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Ethyl 1-benzylazetidine-2-carboxylate.
Spectroscopic Characterization (Anticipated)
| Spectroscopy | Anticipated Data |
| ¹H NMR | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.1-4.3 (q, 2H, OCH₂CH₃), 3.6-3.8 (m, 1H, NCH), 3.5-3.7 (s, 2H, NCH₂Ph), 3.2-3.4 (m, 2H, azetidine-CH₂), 2.0-2.2 (m, 2H, azetidine-CH₂), 1.2-1.4 (t, 3H, OCH₂CH₃) |
| ¹³C NMR | δ (ppm): ~173 (C=O), ~138 (Ar-C), ~128-129 (Ar-CH), ~61 (OCH₂), ~60 (NCH₂Ph), ~58 (NCH), ~50 (azetidine-CH₂), ~25 (azetidine-CH₂), ~14 (CH₃) |
| IR (cm⁻¹) | ~2980-2850 (C-H stretch), ~1735 (C=O stretch, ester), ~1450, ~1495 (C=C stretch, aromatic), ~1180 (C-O stretch, ester), ~1100 (C-N stretch) |
| Mass Spec (EI) | m/z: 219 (M⁺), 146 (M⁺ - CO₂Et), 91 (C₇H₇⁺, benzyl fragment) |
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 1-benzylazetidine-2-carboxylate is a versatile building block with significant potential in drug discovery. Its utility stems from the unique properties of the azetidine ring and the synthetic handles it possesses.
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Scaffold for Novel Therapeutics: The rigid azetidine core can be used to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.[1]
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Bioisosteric Replacement: The azetidine moiety can serve as a bioisostere for other cyclic amines like pyrrolidine or piperidine, often leading to improved physicochemical properties such as solubility and metabolic stability.
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Chemical Probe Development: The ability to introduce diverse functionalities onto the azetidine ring makes this compound a valuable starting material for the synthesis of chemical probes to investigate biological pathways.
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Further Functionalization: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines to form amides, a common linkage in many drug molecules. The N-benzyl group can be retained as part of the final molecule or removed via hydrogenolysis to allow for further modification at the nitrogen atom.
Logical Drug Design Pathway
Caption: Potential pathway for elaborating the core scaffold.
Safety and Handling
As with any laboratory chemical, Ethyl 1-benzylazetidine-2-carboxylate should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for handling similar organic compounds should be followed.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
References
- Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26267-26275.
- Singh, A. K., & Singh, S. (2017). Azetidines: a promising scaffold for the development of novel therapeutic agents. European Journal of Medicinal Chemistry, 137, 356-382.
Sources
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 2. ethyl 1-benzylazetidine-2-carboxylate,(CAS# 54773-11-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
